1-(4-Fluorophenyl)-3-phenylthiourea
CAS No.: 370-16-1
Cat. No.: VC21297223
Molecular Formula: C13H11FN2S
Molecular Weight: 246.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370-16-1 |
|---|---|
| Molecular Formula | C13H11FN2S |
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-phenylthiourea |
| Standard InChI | InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
| Standard InChI Key | KTNYUNOFVOQYRB-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)F)S |
| SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Introduction
Physical and Chemical Properties
Identification Parameters
1-(4-Fluorophenyl)-3-phenylthiourea has several key identifying parameters that are important for its characterization and use in scientific research.
Table 1: Identification Parameters of 1-(4-Fluorophenyl)-3-phenylthiourea
Physical Properties
The physical properties of 1-(4-Fluorophenyl)-3-phenylthiourea determine its behavior in various chemical environments and biological systems. While specific data for this compound is limited in the available sources, we can infer some properties based on its structure and similar compounds.
Based on related thiourea derivatives, this compound is likely to exist as a crystalline solid at room temperature. The presence of the aromatic rings and the thiourea functional group suggests limited water solubility but good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide.
Chemical Reactivity
The chemical reactivity of 1-(4-Fluorophenyl)-3-phenylthiourea is primarily dictated by its thiourea moiety and the fluorophenyl substituent. The compound can participate in various chemical reactions, including:
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Oxidation reactions: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
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Reduction reactions: The compound can undergo reduction to form corresponding amines.
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Substitution reactions: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1-(4-Fluorophenyl)-3-phenylthiourea typically involves the reaction of 4-fluoroaniline with phenyl isothiocyanate. This nucleophilic addition reaction is a common method for preparing unsymmetrical thioureas.
The reaction proceeds through the following steps:
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The nucleophilic nitrogen of 4-fluoroaniline attacks the electrophilic carbon of phenyl isothiocyanate
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Formation of a tetrahedral intermediate
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Proton transfer to yield the final thiourea product
Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-phenylthiourea is typically conducted under specific conditions to optimize yield and purity:
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Solvent: Commonly performed in organic solvents such as ethanol or acetonitrile
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Temperature: Often carried out under reflux conditions to ensure complete reaction
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Time: Reaction times vary depending on specific conditions but typically range from a few hours to overnight
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Purification: The product can be purified through recrystallization or column chromatography
In industrial settings, the synthesis may be optimized using continuous flow reactors and catalysts to improve efficiency and reduce waste generation.
Biological Activities
Antibacterial Activity
Thiourea derivatives, including compounds similar to 1-(4-Fluorophenyl)-3-phenylthiourea, have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. The antibacterial mechanism may involve interference with bacterial DNA replication through interaction with enzymes such as DNA gyrase.
Table 2: Representative Antibacterial Activity of Thiourea Derivatives
| Target Organism | Activity Parameters | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | Inhibition at concentrations of 0.5 mg/mL | DNA replication inhibition |
| Escherichia coli | Inhibition at concentrations of 1.0 mg/mL | Cell membrane disruption |
| Pseudomonas aeruginosa | Moderate activity at 2.0 mg/mL | Enzyme inhibition |
Antifungal Activity
1-(4-Fluorophenyl)-3-phenylthiourea and related compounds have shown antifungal properties, particularly against pathogenic fungi such as Candida albicans. The antifungal activity is thought to result from the compound's ability to disrupt fungal cell membranes, leading to increased permeability and eventual cell death.
Table 3: Antifungal Activity Profile of Thiourea Compounds
| Target Organism | Inhibition Zone (mm) | Concentration |
|---|---|---|
| Candida albicans | 12 | Standard test concentration |
| Aspergillus oryzae | 10 | Standard test concentration |
Anticancer Activity
One of the most promising aspects of 1-(4-Fluorophenyl)-3-phenylthiourea research is its potential anticancer properties. Studies on thiourea derivatives have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms .
The anticancer mechanisms may include:
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Induction of apoptosis (programmed cell death) in cancer cells
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Activation of caspase pathways leading to cell death
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Inhibition of key enzymes involved in cancer cell proliferation
Research suggests that treatment with thiourea derivatives like 1-(4-Fluorophenyl)-3-phenylthiourea can result in a significant reduction in cancer cell viability compared to untreated controls, with IC50 values indicating particularly potent activity against certain types of cancer cells such as breast cancer.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-phenylthiourea, with slight variations that can significantly impact their properties and activities.
Table 4: Comparison of 1-(4-Fluorophenyl)-3-phenylthiourea with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-3-phenylthiourea | 370-16-1 | C₁₃H₁₁FN₂S | 246.30 | Reference compound |
| 1-(4-Fluorophenyl)-3-(4-methylphenyl)thiourea | 370-24-1 | C₁₄H₁₃FN₂S | 260.33 | Additional methyl group on one phenyl ring |
Structure-Activity Relationships
The structural differences between 1-(4-Fluorophenyl)-3-phenylthiourea and its analogs can significantly influence their biological activities and chemical properties. The presence of different substituents on the aromatic rings affects:
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Electronic properties: Electron-donating or withdrawing groups alter the electron density distribution
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Steric effects: Bulkier substituents can affect binding to target molecules
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Lipophilicity: Modifications can change the compound's solubility profile and membrane permeability
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Metabolic stability: Different substituents may affect how the compound is processed in biological systems
Understanding these structure-activity relationships is crucial for the rational design of new thiourea derivatives with enhanced properties for specific applications.
Research Applications
Medicinal Chemistry
In medicinal chemistry, 1-(4-Fluorophenyl)-3-phenylthiourea serves as an important scaffold for developing potential therapeutic agents. The compound has been investigated for various bioactivities, including:
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Potential antitumor agents due to its ability to inhibit enzymes involved in cancer cell proliferation
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Antimicrobial compounds targeting specific bacterial and fungal pathogens
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Enzyme inhibitors with applications in treating various diseases
These investigations highlight the importance of thiourea derivatives as versatile building blocks in drug discovery and development.
Materials Science
Beyond its biological applications, 1-(4-Fluorophenyl)-3-phenylthiourea finds uses in materials science, particularly in the synthesis of polymers and other materials with enhanced properties:
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The compound can be incorporated into polymer structures to improve thermal stability
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It can serve as a precursor for materials with specific electronic or optical properties
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Its ability to form hydrogen bonds makes it useful in designing supramolecular assemblies
Analytical Applications
The unique structural features of 1-(4-Fluorophenyl)-3-phenylthiourea make it valuable in analytical applications:
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As a ligand in coordination chemistry for metal ion detection
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In the development of chemical sensors for environmental monitoring
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As a reagent in various analytical procedures requiring thiourea functionality
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